
CP-724714
Descripción general
Descripción
CP-724714 is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinazoline core, a pyridine ring, and a methoxy group, making it a subject of interest in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Preclinical Studies
Numerous studies have evaluated the efficacy of CP-724714 in various cancer models:
- Breast Cancer : In vitro studies across over 20 human breast cancer cell lines revealed that this compound significantly inhibited cell growth in HER2-amplified lines, with IC50 values often below 5 μM. It was found to be more effective than trastuzumab in several instances .
- In Vivo Efficacy : In athymic mouse models bearing HER2-overexpressing tumors, oral administration of this compound led to a marked reduction in tumor growth without significant adverse effects. The compound induced G1 cell cycle arrest and apoptosis in treated cells .
Study Type | Cancer Type | IC50 (μM) | Effectiveness Compared to Trastuzumab |
---|---|---|---|
In Vitro | Breast Cancer | <5 | More potent in most lines |
In Vivo | Breast Cancer | - | Significant tumor reduction |
Clinical Trials
This compound has progressed into clinical trials, specifically targeting advanced HER2-overexpressing solid tumors. Early-phase trials assessed its safety, tolerability, and pharmacokinetics. Results indicated manageable safety profiles with dose-limiting toxicities including elevated liver enzymes and hyperbilirubinemia .
Antiviral Applications
Recent studies have expanded the scope of this compound beyond oncology, identifying its potential as an antiviral agent against coronaviruses:
- Broad-Spectrum Activity : Research indicates that this compound can combat various swine diarrhea coronaviruses, including SADS-CoV and porcine epidemic diarrhea virus, exhibiting a specificity index suggesting effective inhibition at low doses .
Virus Type | Specificity Index |
---|---|
SADS-CoV | 21.98 |
Porcine Epidemic Diarrhea Virus | 9.38 |
Porcine Deltacoronavirus | 95.23 |
Transmissible Gastroenteritis Virus | 31.62 |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been extensively studied:
- Absorption and Distribution : Following oral administration, this compound achieves significant plasma concentrations rapidly, with studies showing effective absorption at doses around 25 mg/kg in mice .
- Toxicity Profile : The compound's safety profile has been characterized by monitoring liver function tests and correlating them with drug exposure levels. The incidence of severe hepatic toxicities remains low at anticipated therapeutic doses .
Mecanismo De Acción
Target of Action
CP-724714 is a potent, selective, and orally active inhibitor of the ErbB2 (HER2) tyrosine kinase . The primary target of this compound is the ErbB2 receptor, a member of the human epidermal growth factor (EGFR) family .
Mode of Action
This compound interacts with its target, the ErbB2 receptor, by inhibiting its autophosphorylation . This inhibition disrupts the receptor’s signaling, which is crucial for mediating the survival, proliferation, and differentiation of normal cells .
Biochemical Pathways
The inhibition of the ErbB2 receptor by this compound affects the Ras-Raf-Mek-Erk signaling pathway . This pathway is involved in cell cycle progression and growth. By inhibiting this pathway, this compound can induce G1 cell cycle arrest and a marked reduction in S-phase cells .
Pharmacokinetics
This compound exhibits linear single-dose and multiple-dose pharmacokinetics . The compound was discontinued from clinical development due to unexpected hepatotoxicity . Significant correlations were observed for body size and oral clearance (CL/ F) and oral steady-state volume of distribution (Vdss / F) .
Result of Action
This compound’s action results in the inhibition of tumor growth. In vitro studies have shown that this compound is selective for inhibiting the growth of HER2-driven cell lines . Despite extensive prior treatment, 29% of patients had stable disease .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s overall health status. For instance, the compound’s hepatotoxicity could be exacerbated by the presence of other hepatotoxic drugs or liver disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CP-724714 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step involves the coupling of the quinazoline core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Final Coupling and Acetylation: The final step involves coupling the intermediate with an appropriate acetamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
CP-724714 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various alkylated and arylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline derivative used in cancer treatment.
Erlotinib: A similar compound with a quinazoline core, used as an anticancer agent.
Lapatinib: Contains a quinazoline core and is used in the treatment of breast cancer.
Uniqueness
CP-724714 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Actividad Biológica
CP-724714 is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, primarily developed for the treatment of HER2-overexpressing cancers. The compound has demonstrated significant biological activity in various preclinical and clinical studies, showcasing its potential as a therapeutic agent.
This compound selectively inhibits the autophosphorylation of the HER2 receptor, leading to downstream effects on cell signaling pathways that are critical for tumor growth and survival. Specifically, it induces G1 cell cycle arrest and promotes apoptosis in HER2-overexpressing cancer cells. The compound exhibits an inhibitory concentration (IC50) of approximately 10 nM against ErbB2, with over 500-fold selectivity compared to other related receptor tyrosine kinases (RTKs) such as EGFR .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of various HER2-dependent cell lines, including SKBr-3 and BT-474. The compound's ability to induce apoptosis is evidenced by increased caspase-3 activity and reduced phosphorylation of key signaling proteins such as extracellular signal-regulated kinase (ERK) and Akt .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | IC50 (nM) | Effect on Cell Cycle | Induces Apoptosis |
---|---|---|---|
SKBr-3 | 25 | G1 Arrest | Yes |
BT-474 | 10 | G1 Arrest | Yes |
In Vivo Studies
Preclinical studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth in HER2-overexpressing tumors. For example, in athymic mice implanted with BT-474 tumors, oral administration of this compound at doses of 100 mg/kg twice daily resulted in marked tumor regression without overt adverse effects .
Table 2: In Vivo Efficacy of this compound
Tumor Model | Dose (mg/kg) | Administration Frequency | Tumor Growth Inhibition (%) |
---|---|---|---|
BT-474 | 100 | Twice Daily | Significant |
Calu-3 | 100 | Twice Daily | Significant |
SK-OV-3 | 100 | Twice Daily | Significant |
Clinical Trials
The clinical safety and pharmacokinetics of this compound were evaluated in phase I trials involving patients with advanced HER2-positive solid tumors. Patients received escalating doses, revealing a recommended phase II dose (RP2D) of 250 mg twice daily due to dose-limiting toxicities such as hyperbilirubinemia and elevated liver enzymes .
Table 3: Phase I Trial Results
Dose Level (mg) | Patients (n) | Common Adverse Events | Recommended Phase II Dose (mg) |
---|---|---|---|
250 QD | 4 | Nausea, Asthenia | 250 BID |
250 BID | 15 | Hyperbilirubinemia | |
250 TID | 6 | Elevated Transaminases | |
400 BID | 5 | Cholestatic Liver Dysfunction |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a half-life of approximately 4.5 hours with dose-proportional increases in exposure levels. The compound demonstrates significant inter-patient variability in pharmacokinetic parameters, which correlates with body size and clinical characteristics .
Case Studies
A notable case involved a patient with heavily pretreated HER2-positive breast cancer who achieved stable disease after receiving this compound as part of a clinical trial. Despite extensive prior treatments, the patient tolerated the drug well, highlighting its potential utility in resistant cancer populations .
Propiedades
IUPAC Name |
2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVZBTWPGQVVLW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026009 | |
Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845680-17-3, 383432-38-0, 537705-08-1 | |
Record name | CP 724714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-724714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-724714 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-724714 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.